1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC
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Overview
Description
1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC is a deuterated form of 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphatidylcholine. It is a glycerophospholipid, a class of lipids that are a major component of cell membranes. This compound is often used as an internal standard in mass spectrometry for the quantification of its non-deuterated counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC is synthesized through the deuteration of 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphatidylcholine. The process involves the incorporation of deuterium atoms into the palmitoyl chain. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium .
Industrial Production Methods
The industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out under controlled conditions to ensure the purity and consistency of the product. The compound is then purified and tested for its isotopic purity before being used in research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized phospholipids, while reduction may yield reduced phospholipids. Substitution reactions can produce a variety of substituted phospholipids .
Scientific Research Applications
1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of phospholipids.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic applications in diseases related to lipid metabolism.
Industry: Utilized in the development of lipid-based drug delivery systems
Mechanism of Action
1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC exerts its effects through its incorporation into cell membranes. It influences membrane fluidity and the function of membrane-bound proteins. The compound also affects various signaling pathways by modulating the activity of enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphatidylcholine: The non-deuterated counterpart.
1-Hexadecanoyl-sn-glycero-3-phosphatidylcholine: Another similar glycerophospholipid.
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine: A closely related compound with similar properties
Uniqueness
1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. The incorporation of deuterium atoms enhances its stability and allows for precise quantification of its non-deuterated counterpart in various samples .
Properties
Molecular Formula |
C24H50NO7P |
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Molecular Weight |
498.6 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-(16,16,16-trideuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1/i1D3 |
InChI Key |
ASWBNKHCZGQVJV-MVIJBLFRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origin of Product |
United States |
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